(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester
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Description
(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.248. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Utility in Peptide and Peptidomimic Synthesis
The compound (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester, as part of the β-amino-5-pyrimidinepropanoic ester family, has been used in the synthesis of heterocyclic β-amino acids. It's notable for its role in the synthesis of β-amino-5-pyrimidinepropanoic ester through a Michael addition reaction. This process demonstrates significant synthetic utility, especially in the context of peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Role in Diastereoselective Intramolecular α-Amidoalkylation Reactions
This compound has also been involved in diastereoselective intramolecular α-amidoalkylation reactions. Such reactions are significant in the asymmetric synthesis of complex structures like Pyrrolo[2,1-a]isoquinolines, which are crucial in chemical research and pharmaceutical development (Garcia et al., 2006).
Application in Singlet Oxygen Reactions
Additionally, derivatives of this compound have been used in reactions with singlet oxygen, leading to the formation of peroxidic intermediates. These intermediates are important in the synthesis of 5-substituted pyrroles, serving as precursors for compounds like prodigiosin (Wasserman et al., 2004).
Involvement in Crystallographic Studies
In crystallographic studies, the compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, a derivative, has been characterized and subjected to single crystal X-ray diffraction studies. This research contributes significantly to the understanding of molecular structures and interactions (Kant et al., 2015).
Application in Studying Interactions with Glycine Esters
The compound's interactions with glycine esters have been studied, revealing the synthesis of previously unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This is significant in the field of bioactive compound synthesis (Zinchenko et al., 2018).
Properties
IUPAC Name |
tert-butyl N-[(5-hydroxypyrimidin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-6-8-11-4-7(14)5-12-8/h4-5,14H,6H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMDDKUJTHCLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.